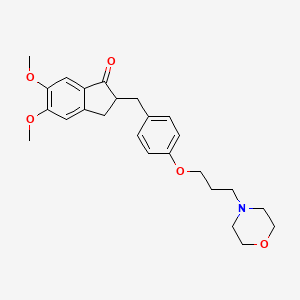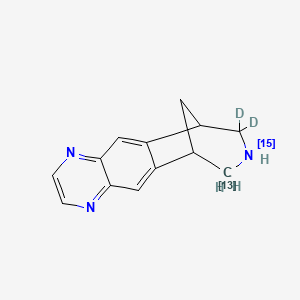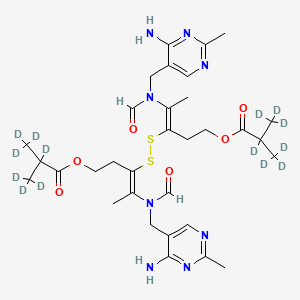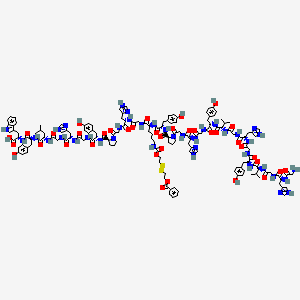
BChE-IN-19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BChE-IN-19 is a selective inhibitor of butyrylcholinesterase (BChE), an enzyme that hydrolyzes esters of choline, including acetylcholine. BChE is found in various tissues, including the liver and plasma, and plays a role in cholinergic neurotransmission. Inhibitors like this compound are of significant interest due to their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
The synthesis of BChE-IN-19 involves multiple steps, including the use of various reagents and reaction conditions. One common synthetic route involves the use of a pharmacophore model to screen compound collections, followed by molecular docking and cluster analysis to identify potential inhibitors . The selected compounds are then subjected to biological assays to confirm their inhibitory activity. Industrial production methods may involve the co-immobilization of the enzyme with stabilizing agents in gels, ensuring long-term stability and activity .
Chemical Reactions Analysis
BChE-IN-19 undergoes several types of chemical reactions, including hydrolysis and oxidation-reduction reactions. Common reagents used in these reactions include butylthiocholine iodide, silver ion, and o-phenylenediamine . The major products formed from these reactions include thiocholine and 2,3-diaminophenazine, which are used to evaluate the activity of BChE .
Scientific Research Applications
BChE-IN-19 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of cholinesterases and the development of new inhibitors . In biology, it is used to investigate the role of BChE in cholinergic neurotransmission and its involvement in neurodegenerative diseases . In medicine, this compound is being explored as a potential therapeutic agent for Alzheimer’s disease due to its ability to reduce amyloid-beta aggregation . Additionally, it has applications in the industry for the detection of anti-cholinesterase substances in aqueous solutions .
Mechanism of Action
BChE-IN-19 exerts its effects by selectively inhibiting the activity of butyrylcholinesterase. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and other choline esters . This inhibition reduces the formation of amyloid-beta plaques, which are associated with Alzheimer’s disease . The molecular targets and pathways involved include the catalytic active site and peripheral anionic site of BChE .
Comparison with Similar Compounds
BChE-IN-19 is unique in its high selectivity and potency as a BChE inhibitor. Similar compounds include donepezil, galantamine, and rivastigmine, which are also cholinesterase inhibitors used in the treatment of Alzheimer’s disease . this compound has shown greater selectivity towards BChE compared to these compounds, making it a promising candidate for further development . Other similar compounds include isoindolin-1,3-dione-based inhibitors, which also exhibit inhibitory activity against BChE .
Properties
Molecular Formula |
C25H31NO5 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
5,6-dimethoxy-2-[[4-(3-morpholin-4-ylpropoxy)phenyl]methyl]-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C25H31NO5/c1-28-23-16-19-15-20(25(27)22(19)17-24(23)29-2)14-18-4-6-21(7-5-18)31-11-3-8-26-9-12-30-13-10-26/h4-7,16-17,20H,3,8-15H2,1-2H3 |
InChI Key |
DHFFQIOEJYUOJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3=CC=C(C=C3)OCCCN4CCOCC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Bromo-4-methylphenyl)methoxymethyl]-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol](/img/structure/B12373377.png)

![(8R,8aR,12aS)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one](/img/structure/B12373382.png)



![(19S)-10,19-diethyl-6-fluoro-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12373400.png)







